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Compound of Interest

2-Chloro-n-(4-
Compound Name:

methylphenyl)benzamide
CAS No.: 2447-93-0

Cat. No.: B1606560

Get Quote

Introduction & Scope

2-Chloro-N-(4-methylphenyl)benzamide (CAS: 2447-95-2), also known as 2-chloro-N-p-
tolylbenzamide, is a substituted benzanilide derivative. These compounds serve as critical
scaffolds in medicinal chemistry, particularly as intermediates for potential antimicrobial,
antiviral, and anti-inflammatory agents. The steric hindrance introduced by the ortho-chloro
group on the benzoyl ring and the electronic donating effect of the para-methyl group on the
aniline ring create a specific conformational profile that influences both biological binding and
solid-state packing.

This guide provides a rigorous analytical framework for researchers to synthesize, purify, and
characterize this compound. Unlike generic datasheets, this protocol emphasizes the causality
behind analytical choices—explaining not just how to run an experiment, but why specific
parameters are chosen to validate this specific molecular architecture.

Chemical Identity
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Property Detail

IUPAC Name 2-Chloro-N-(4-methylphenyl)benzamide
Molecular Formula C14H12CINO

Molecular Weight 245.70 g/mol

0-Cl Benzoyl moiety, p-Tolyl amine moiety,
Structural Features o
Amide linker

N 2-Chlorobenzoic acid, p-Toluidine, Dimerized
Key Impurities
byproducts

Synthesis & Purification Workflow

To understand the analytical profile, one must understand the genesis of the sample. The
compound is typically synthesized via a Schotten-Baumann reaction or anhydrous nucleophilic
acyl substitution.

Reaction Logic:

Protocol 1: Synthesis & Workup

o Reagents: Dissolve p-toluidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous
Dichloromethane (DCM) at 0°C.

o Addition: Dropwise addition of 2-chlorobenzoyl chloride (1.05 eq). The ortho-chloro group
creates steric bulk, slightly retarding the nucleophilic attack compared to unsubstituted
benzoyl chloride; maintain low temperature to prevent side reactions.

e Workup: Wash with 1M HCI (removes unreacted amine), then Sat. NaHCOs (removes
unreacted acid/acid chloride hydrolysis products).

o Recrystallization: Ethanol or Ethanol/Water mixtures are optimal. The compound forms
monoclinic crystals (Space group
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Spectroscopic Characterization (Structural Proof)

This section details the "Fingerprint" identification.

Protocol 2: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural assignment.[1] Solvent: DMSO-

is preferred over CDCIs due to the amide proton's exchangeability and solubility.

H NMR Interpretation (400 MHz, DMSO-

)
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Characteristic
2.28 Singlet 3H Ar-CHs )
methyl singlet.

C NMR Key Signals
e 165.0 - 167.0 ppm: Carbonyl (C=0). The diagnostic amide peak.[2]

e 130.0 - 140.0 ppm: Aromatic quaternary carbons (C-Cl, C-N, C-CHs).

e 20.5 ppm: Methyl carbon.

Protocol 3: Fourier Transform Infrared (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

e 3250 - 3300 cm~1: N-H Stretch.[3] (Sharp band indicates non-H-bonded; Broad indicates H-
bonding network in solid state).

e 1650 - 1660 cm~1: Amide | (C=0 Stretch). Lower frequency than esters due to resonance
donation from Nitrogen.

e 1530 - 1550 cm~1: Amide Il (N-H Bending).

e 750 cm~1: C-CI Stretch (often obscured by aromatic out-of-plane bends, but distinctive in
fingerprint region).

Chromatographic Purity Profiling (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying purity.
The method below is designed to separate the product from its likely precursors (p-toluidine
and 2-chlorobenzoic acid).

Protocol 4: RP-HPLC Method

Logic: The target is neutral and moderately lipophilic. Precursors are ionizable (amine is basic,
acid is acidic). A generic gradient with pH control ensures robust separation.

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 um).
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o Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Low pH suppresses silanol
activity and keeps the acid impurity protonated (retained).

» Mobile Phase B: Acetonitrile (ACN).[4][5]

e Flow Rate: 1.0 mL/min.

o Detection: UV at 254 nm (aromatic rings) and 210 nm (amide bond).
e Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event

0.0 30% Initial Hold

10.0 90% Linear Gradient (Elute Product)
12.0 90% Wash

| 12.1 | 30% | Re-equilibration |
Expected Elution Order:
e p-Toluidine: Most polar (protonated at pH 2.5), elutes first (

min).

¢ 2-Chlorobenzoic Acid: Moderately polar, elutes second.
e 2-Chloro-N-(4-methylphenyl)benzamide: Most lipophilic, elutes last (
min).

Visualizations
Figure 1: Synthesis and Analytical Logic Flow
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This diagram illustrates the critical path from raw materials to validated product, highlighting
where each analytical technique is applied.
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Caption: Operational workflow for the synthesis and multi-modal characterization of the target
benzamide.
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Solid-State Analysis (XRD & Thermal)

For drug development, the solid form is as important as the chemical structure.
» Single Crystal XRD: The compound crystallizes in the Monoclinic system (Space group

).

o Key Interaction: Intermolecular N-H[6]---:O hydrogen bonds link molecules into infinite
chains along the c-axis [1].[6]

o Conformation: The ortho-chloro atom is typically positioned syn to the Carbonyl (C=0)
bond to minimize steric clash with the amide hydrogen [1].

e Melting Point:
o Protocol: Capillary method, heating rate 1°C/min near the melt.

o Expected Range: 158-162°C (Note: Literature values for similar chlorinated benzanilides
vary; precise determination is required for the specific polymorph obtained).

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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